molecular formula C21H21N5O3S B2857396 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 831229-16-4

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2857396
CAS No.: 831229-16-4
M. Wt: 423.49
InChI Key: UAWSGVKLXGHTGO-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features an indole ring, a triazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole and triazole intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the coupled product with 2,5-dimethoxyphenyl acetic acid.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or triazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential bioactivity. The indole and triazole rings are known to interact with biological targets, suggesting possible applications in drug discovery.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The specific activity of this compound would need to be validated through experimental studies.

Industry

In the industrial sector, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Typically, compounds with indole and triazole rings can interact with enzymes, receptors, or DNA, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
  • Indole derivatives : Known for their bioactivity and presence in many natural products.
  • Triazole derivatives : Widely studied for their antimicrobial and antifungal properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-26-20(15-11-22-16-7-5-4-6-14(15)16)24-25-21(26)30-12-19(27)23-17-10-13(28-2)8-9-18(17)29-3/h4-11,22H,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWSGVKLXGHTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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